molecular formula C20H43NO2 B12665109 Einecs 285-327-9 CAS No. 85068-69-5

Einecs 285-327-9

Cat. No.: B12665109
CAS No.: 85068-69-5
M. Wt: 329.6 g/mol
InChI Key: HCXQCXTTWLTPAF-UHFFFAOYSA-N
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Description

Academic Significance of Investigating Substances of Unknown or Variable Composition (UVCBs)

The study of UVCBs is of paramount academic significance as it pushes the boundaries of analytical chemistry, toxicology, and environmental science. acs.org Unlike discrete chemical substances, UVCBs are complex mixtures that can contain dozens to millions of different molecules, making their complete characterization technically demanding. wur.nlacs.org Research into UVCBs is crucial for developing new methodologies for hazard and risk assessment. oup.com Standard testing methods designed for single substances are often inadequate for UVCBs, necessitating the development of novel approaches like fate-directed toxicity testing and the use of New Approach Methodologies (NAMs) such as in vitro bioactivity signatures. nih.govlabcorp.comresearchgate.net

The investigation of UVCBs addresses fundamental questions about mixture toxicity and the environmental fate of complex substances. researchgate.net It drives innovation in analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), to better separate and identify the numerous constituents. cefic-lri.org Furthermore, the regulatory challenges posed by UVCBs, which constitute a large portion of chemicals on the EU market, spur the development of advanced frameworks for chemical management that can account for their inherent variability and complexity. wur.nlcefic-lri.org

Contextualizing EINECS 285-327-9 as a Representative UVCB in Environmental and Biological Science

This compound serves as a representative UVCB in environmental and biological science due to its composition and industrial applications. As "Fatty acids, C14-18 and C16-18-unsatd., Me esters, sulfurized," it is produced through the sulfurization of methyl esters derived from a mix of saturated and unsaturated fatty acids with carbon chain lengths from 14 to 18. ontosight.aiontosight.ai These fatty acids can be sourced from various animal fats and vegetable oils. europa.eu The substance is primarily used as an additive in lubricants, fuels, and metalworking fluids to enhance properties like lubricity and thermal stability. ontosight.aiontosight.ai

The environmental interest in this UVCB stems from its potential release into the environment through industrial use. ontosight.ai While it is generally considered to be biodegradable, its complex and variable composition means that different constituents may degrade at different rates, leading to a complex environmental fate. ontosight.aioup.comcefic-lri.org The sulfurized nature of the compound also raises questions about its transformation products in the environment. From a biological perspective, understanding the behavior of such fatty acid derivatives is important. While analogous, non-sulfurized fatty acid methyl esters have been determined to be of low risk, the complexity of this compound necessitates a thorough assessment to understand the potential effects of its various components. regulations.gov

Overarching Research Objectives for the Chemical Compound

The primary research objectives for a complex UVCB like this compound are centered on overcoming the challenges posed by its variable composition. A fundamental goal is to improve its characterization by identifying and quantifying its major constituents and understanding the range of its variability. labcorp.com This involves the application of advanced analytical methods to create a more detailed chemical identity profile.

A second major objective is to accurately assess its environmental fate and transport. This includes studying the biodegradation of the whole substance and its key constituents to determine persistence in various environmental compartments. cefic-lri.org Research aims to understand how the different components partition in the environment, which is crucial for predicting exposure. oup.com

A third overarching objective is to determine the substance's toxicological profile using methods suitable for complex mixtures. This involves moving beyond standard single-substance tests to employ strategies like grouping and read-across, where data from representative constituents or similar UVCBs are used to fill data gaps. nih.gov Developing and validating NAMs to efficiently screen for potential hazards without extensive animal testing is also a key research focus. researchgate.netaltex.org The long-term goal is to build a robust framework for the environmental risk assessment of this and other UVCBs, ensuring their safe use. labcorp.com

Data Tables

Table 1: Representative Composition of Fatty Acid Methyl Esters

This table illustrates the typical components found in fatty acid methyl ester mixtures, which are the precursors to the sulfurized UVCB. The exact composition of this compound can vary.

ComponentCAS NumberMolecular FormulaCommon Chain Lengths
Methyl myristate124-10-7C15H30O2C14
Methyl palmitate112-39-0C17H34O2C16
Methyl stearate112-61-8C19H38O2C18
Methyl oleate112-62-9C19H36O2C18:1
Methyl linoleate112-63-0C19H34O2C18:2

Source: ECHA Registration Dossier Data europa.eu

Table 2: Identified Synonyms for this compound

The various names associated with this EINECS number highlight its UVCB nature.

SynonymSource
Fatty acids, C14-18 and C16-18-unsatd., Me esters, sulfurizedOntoInsight, ECHA ontosight.aieuropa.eu
2-Ethylhexanoic acid, compound with dodecylamine (B51217) (1:1)MOLBASE, Chemsrc molbase.comchemsrc.com
Sulfurized Fatty Acid Methyl EstersOntoInsight ontosight.ai

Properties

CAS No.

85068-69-5

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

dodecan-1-amine;2-ethylhexanoic acid

InChI

InChI=1S/C12H27N.C8H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-5-6-7(4-2)8(9)10/h2-13H2,1H3;7H,3-6H2,1-2H3,(H,9,10)

InChI Key

HCXQCXTTWLTPAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.CCCCC(CC)C(=O)O

Origin of Product

United States

Structural Elucidation and Compositional Complexity of Einecs 285 327 9

Defining Characteristics of EINECS 285-327-9 as a UVCB Substance

This compound is chemically described as "2-Ethylhexanoic acid, compound with dodecylamine (B51217) (1:1)". nih.gov This name suggests a reaction product between 2-ethylhexanoic acid and dodecylamine. However, its classification as a UVCB substance indicates that it is not a simple, well-defined mono-constituent substance. industrialchemicals.gov.aumolybdenumconsortium.org

UVCB substances are characterized by:

Unknown or Variable Composition: The exact concentration of the primary constituents and the presence and concentration of other components can vary between batches. industrialchemicals.gov.au

Complex Reaction Products: The manufacturing process can lead to a mixture of intended reaction products, unreacted starting materials, and by-products. industrialchemicals.gov.au

Biological Materials: This aspect is less relevant to this compound, which is of synthetic origin.

The identity of a UVCB substance is therefore intrinsically linked to its manufacturing process. industrialchemicals.gov.au For this compound, this means that while the main components are the salt of 2-ethylhexanoic acid and dodecylamine, the final product may contain a range of other substances whose presence and proportions are not precisely fixed. industrialchemicals.gov.aumolybdenumconsortium.org This variability necessitates a different approach to characterization and regulatory assessment compared to discrete chemical compounds. molybdenumconsortium.orgfilab.fr

Table 1: Substance Identification

Identifier Value
EINECS Number 285-327-9
CAS Number 85068-69-5
Chemical Name 2-Ethylhexanoic acid, compound with dodecylamine (1:1)
Substance Type UVCB
Primary Use Lubricant and grease additive

Methodological Advances in Deconvoluting UVCB Compositional Variability

The complexity of UVCB substances like this compound requires advanced analytical techniques to deconvolute their composition. The goal is not necessarily to identify every single component but to create a "chromatographic fingerprint" and quantify key constituents and impurity classes. canada.ca

Modern analytical chemistry has made significant strides in characterizing such complex mixtures. Key methodologies include:

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental for separating the components of the mixture. These techniques, especially when coupled with mass spectrometry (MS), can provide detailed information about the different constituents. For highly complex substances, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy provide information on the chemical functionalities present in the substance as a whole. While not ideal for separating individual components, they are crucial for confirming the general chemical nature of the UVCB.

Data Deconvolution: The vast amount of data generated by techniques like GC-MS requires sophisticated software algorithms for deconvolution. These algorithms help to distinguish individual component peaks from the complex chromatographic data, allowing for their tentative identification and quantification.

These methods are essential for regulatory purposes, such as under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in Europe, which requires a thorough characterization of UVCB substances for registration. filab.fr

Research on Key Constituents and Biologically Active Impurities within this compound

Given the use of this compound in lubricant formulations, research into its composition often focuses on identifying constituents and impurities that are relevant to product performance and biological activity. atamankimya.comresearchgate.net In the context of lubricant additives, phenolic compounds are of particular interest due to their antioxidant properties and potential as biologically active impurities. mdpi.comdfo.no

Tetrapropylene phenol (B47542) (TPP), also known as dodecylphenol (B1171820) (DDP), is a key chemical intermediate used extensively in the lubricant industry. dfo.nooecd.org It is the precursor for manufacturing additives like alkylphenate sulfide (B99878) detergents. oecd.org TPP itself is a UVCB substance, as the "tetrapropylene" alkyl group is a branched C12 chain with numerous possible isomers. service.gov.uk

Properties of Tetrapropylene Phenol:

Structure: A phenol molecule alkylated with a branched twelve-carbon chain. service.gov.uk

Function: Primarily used to synthesize other lubricant additives. It can also act as an antioxidant. dfo.no

Presence in Final Products: Due to incomplete reaction during the manufacturing of additives, TPP can be present as a residual impurity in final lubricant formulations. oecd.org

The characterization of TPP is crucial because it is known to be toxic to aquatic organisms and persistent in the environment. oecd.orgservice.gov.uk Its presence, even as an impurity, can significantly influence the toxicological profile of the final lubricant product.

Table 2: Key Properties of Tetrapropylene Phenol (para-Isomers)

Property Value Source
Vapour Pressure 0.009 Pa at 20°C service.gov.uk
Water Solubility 31 µg/L at 22°C (main components) service.gov.uk
Log Kow 7.14 service.gov.uk
Biodegradability Not readily or inherently biodegradable service.gov.uk

Impurity profiling is a critical aspect of characterizing UVCB substances. For lubricant additives, this often involves developing methods to quantify known, biologically active impurities like residual TPP. The variable and complex nature of the matrix makes this a challenging analytical task.

Methodologies for quantitative analysis of such impurities include:

Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds. With proper calibration, it can determine the concentration of specific impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Offers higher selectivity and certainty in identification compared to GC-FID. It can be used in selected ion monitoring (SIM) mode to enhance sensitivity for target analytes.

High-Performance Liquid Chromatography (HPLC): Often used for less volatile or thermally sensitive compounds. HPLC coupled with UV or MS detectors is a powerful tool for the analysis of phenolic compounds. mdpi.com

Direct Determination Methods: For some impurities, specific analytical methods have been developed to simplify the process. For example, methods for the direct determination of 2-ethylhexanoic acid in complex matrices have been established using ion chromatography, which avoids extensive sample preparation. chromatographyonline.com

These quantitative methods are essential for quality control in the manufacturing process and for ensuring that the levels of potentially hazardous impurities are kept within acceptable limits. andersonsprocesssolutions.com The development of quantitative structure-property relationship (QSPR) models for lubricant antioxidants also aids in predicting the properties of new molecules and understanding the impact of structural features on performance and stability. mdpi.com

Investigation of Biological Activity and Molecular Mechanisms of Einecs 285 327 9

Endocrine Disrupting Potential: Advanced Research Paradigms

Chemicals with endocrine-disrupting potential can interfere with the body's hormonal systems. pesticidefacts.organses.fr This interference can occur through various mechanisms, including mimicking or blocking hormone receptors, or altering hormone production and metabolism. anses.fr The assessment of a substance's endocrine-disrupting potential involves a range of advanced research paradigms.

In Vitro Binding Studies with Steroid Receptors

In vitro binding assays are a fundamental tool for characterizing the interaction of a chemical with steroid receptors, such as the estrogen, androgen, and glucocorticoid receptors. nih.govnih.gov These studies typically measure the affinity of a compound for a specific receptor, which is its ability to bind to that receptor. nih.gov This is often determined by competitive binding experiments where the test chemical competes with a radiolabeled natural hormone for binding to the receptor. nih.gov The results of these studies can indicate whether a substance has the potential to act as an agonist (activator) or an antagonist (blocker) of the receptor.

Analysis of Non-Monotonic and Low-Dose Biological Effects

Traditional toxicology often assumes a "monotonic" dose-response relationship, where a higher dose leads to a greater effect. pesticidefacts.org However, some chemicals, particularly endocrine disruptors, can exhibit non-monotonic dose-response curves (NMDRCs), where the response changes direction as the dose increases, often resulting in U-shaped or inverted U-shaped curves. pesticidefacts.orgnih.goveuropa.eu This means that low doses may produce significant effects that are not observed at higher doses. ekb.egnih.gov The study of low-dose effects is therefore critical for understanding the full toxicological profile of a substance. Current time information in Phoenix, AZ, US.who.intnih.gov

Mechanistic Studies on Cellular and Subcellular Interactions

Understanding the molecular mechanisms by which a chemical exerts its effects is crucial for risk assessment. Mechanistic studies can investigate a wide range of cellular and subcellular interactions. nih.gov This can include examining how a compound interacts with specific signaling pathways, its effects on gene expression, and its impact on cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death). nih.gov

Epigenetic Modification Profiling

Direct studies on the epigenetic modification profile of 2-Ethylhexanoic acid (2-EHA) are limited. However, 2-EHA is the major and toxic biotransformation product of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP). nih.gov Extensive research on DEHP provides significant, albeit indirect, insight into the potential epigenetic effects of its metabolites like 2-EHA.

Prenatal and ancestral exposure to DEHP has been demonstrated to induce multi- and transgenerational epigenetic changes, particularly in the liver and male germline. nih.govresearchgate.netmdpi.com The primary mechanism identified is the alteration of DNA methylation patterns. mdpi.commdpi.com Studies in animal models have shown that DEHP exposure can lead to significant changes in global DNA methylation levels. nih.govnih.gov These alterations are linked to changes in the expression of key enzymes that regulate the epigenetic landscape, including DNA methyltransferases (DNMTs), which establish and maintain DNA methylation, and Ten-eleven translocation (TET) dioxygenases, which are involved in demethylation. researchgate.net

For instance, prenatal DEHP exposure in rats was associated with altered methylation status in 406 genes in the ovaries of adult offspring, with 335 genes showing hypomethylation and 71 showing hypermethylation. nih.gov The affected genes were functionally related to cellular processes, biological regulation, and reproductive processes. nih.gov Given that 2-EHA is the active metabolite of DEHP, it is plausible that it plays a role in mediating these observed epigenetic modifications.

Table 1: Summary of Epigenetic Modifications Associated with the Parent Compound (DEHP)

Epigenetic MechanismKey Findings from DEHP StudiesAffected Genes/EnzymesObserved OutcomeReference
DNA MethylationAlters global 5-mC levels across generations (F1-F3).Global genome, various specific genes (e.g., Igfbp1, Itga3).Both hypermethylation and hypomethylation of gene promoters. nih.govresearchgate.netnih.gov
Enzyme ExpressionModulates mRNA expression of epigenetic regulators.DNA methyltransferase 1 (Dnmt1), Ten-eleven translocation (Tet) dioxygenases.Changes in the machinery that maintains and modifies the epigenome. researchgate.net
Transgenerational InheritanceEpigenetic changes are passed through the male germline to subsequent generations.Sperm DNA.Disrupted sperm function and altered reproductive parameters in F1, F2, and F3 generations. mdpi.com

Cellular Pathway Perturbation Analysis

Research on 2-Ethylhexanoic acid (2-EHA) has identified its ability to perturb specific cellular signaling pathways, particularly those related to cellular stress and immune response. A key finding is the inhibitory effect of 2-EHA on the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (PMNLs). nih.gov

The production of ROS, often referred to as the respiratory or oxidative burst, is a critical component of the innate immune response. This process is regulated by a complex signaling cascade involving the enzyme Protein Kinase C (PKC). Studies have shown that 2-EHA dose-dependently inhibits the respiratory burst in PMNLs that is induced by various stimuli. nih.gov

Further investigation into the mechanism revealed that 2-EHA decreased the oxidative burst that was triggered by direct activators of PKC, such as phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov However, 2-EHA did not inhibit PKC itself or affect the levels of free intracellular calcium, another important signaling molecule. This indicates that the point of intervention for 2-EHA in this cellular pathway is downstream of the activation of PKC but before the final assembly of the ROS-producing enzyme complex, NADPH oxidase. nih.gov This specific perturbation suggests an immunosuppressive potential by dampening a key function of neutrophils.

Table 2: Analysis of Cellular Pathway Perturbation by 2-Ethylhexanoic Acid (2-EHA)

Affected PathwayKey Molecular Target/ProcessMechanism of PerturbationResulting Cellular EffectReference
Immune Response / Oxidative StressRespiratory Burst (ROS Production) in Polymorphonuclear Leukocytes (PMNLs).Inhibition of the pathway downstream of Protein Kinase C (PKC) activation.Dose-dependent decrease in the production of Reactive Oxygen Species (ROS). nih.gov
Protein Kinase C (PKC) SignalingComponent(s) downstream of PKC.Does not directly inhibit PKC or alter intracellular calcium levels. Acts on a subsequent step.Inhibition of cellular response to PKC activators. nih.gov

Environmental Fate, Transport, and Ecosystemic Interactions of Einecs 285 327 9

Multi-Compartment Environmental Distribution Modeling

Multi-compartment models are mathematical tools used to predict the distribution of a chemical in the environment. These models divide the environment into interconnected compartments such as air, water, soil, and sediment, and use the physicochemical properties of the substance to estimate its partitioning and concentration in each compartment over time. taylorandfrancis.comwikipedia.org

For a substance like 2-Ethylhexanoic acid, compound with dodecylamine (B51217) (1:1), a fugacity-based model could be employed. These models use the concept of fugacity (the "escaping tendency" of a chemical from a phase) to predict its movement and final distribution. The key inputs for such models include:

Vapor pressure

Water solubility

Octanol-water partition coefficient (Kow)

Henry's Law constant

Based on the properties of its components, the environmental distribution of EINECS 285-327-9 can be inferred:

Given the nature of the compound as a salt of a carboxylic acid and an amine, it is expected to have some water solubility.

2-Ethylhexanoic Acid (2-EHA): This component is slightly soluble in water. nih.govnih.gov At environmentally relevant pH levels, it primarily exists in its ionized form, which increases its water solubility. canada.ca

Dodecylamine: As a long-chain alkyl amine, it would be expected to have surfactant properties, influencing its behavior at interfaces within the aquatic environment.

Predictions from environmental distribution models suggest that alkanolamines, a related class of compounds, would primarily partition to the aqueous compartment. nih.gov Therefore, it is likely that this compound will predominantly be found in the water column upon release to the environment.

In the terrestrial environment, the distribution will be governed by sorption to soil particles and potential leaching into groundwater.

The octanol-water partition coefficient (log Kow) for 2-EHA is 2.7, suggesting a moderate potential for sorption to organic matter in soil. env.go.jpfishersci.com

Dodecylamine, with its long alkyl chain, would likely exhibit stronger sorption to soil organic carbon.

Bioavailability Determination in Environmental Matrices

Bioavailability refers to the fraction of a chemical in an environmental matrix (soil, sediment, water) that is available for uptake by organisms. nih.govacs.org It is a crucial factor in determining the potential for bioaccumulation and toxicity. The bioavailability of organic chemicals is influenced by several factors, including:

Sorption: Strong sorption to soil and sediment particles can reduce the concentration of the chemical in the pore water, thereby decreasing its bioavailability to aquatic and soil-dwelling organisms. nih.gov

Aging: Over time, chemicals can become more strongly bound to environmental matrices, a process known as aging, which further reduces their bioavailability. nih.gov

Chemical Speciation: The form of the chemical (e.g., ionized vs. neutral) can significantly affect its uptake by organisms.

For this compound, the bioavailability would be determined by the equilibrium between the dissolved form in water and the portion sorbed to solids. Since 2-EHA has a low potential to accumulate in the lipid tissues of organisms, its bioavailability for bioaccumulation is considered low. canada.ca The surfactant properties of dodecylamine might increase the apparent solubility of other organic contaminants, potentially affecting their bioavailability, while its own bioavailability would be governed by its partitioning behavior.

Long-Range Environmental Transport Potential Modeling

Long-range environmental transport (LRT) is the movement of contaminants through the atmosphere, oceans, and other pathways to regions far from their original source. nih.gov The potential for LRT is a key consideration for persistent organic pollutants (POPs). Multimedia models are used to estimate a chemical's LRT potential by considering its persistence and its partitioning between mobile (air, water) and immobile (soil, sediment) compartments. ru.nlacs.org

Key parameters for assessing LRT potential include:

Persistence: A long environmental half-life is a prerequisite for LRT.

Volatility: A moderate vapor pressure allows the chemical to enter the atmosphere and be transported.

Partitioning Coefficients: The air-water (Kaw) and octanol-air (Koa) partition coefficients are critical for modeling atmospheric transport and deposition.

Based on the available information for its components:

2-Ethylhexanoic Acid (2-EHA): With a relatively low vapor pressure and good biodegradability, the LRT potential of 2-EHA is expected to be low. canada.canih.gov

Dodecylamine: As a larger molecule, its volatility is also expected to be low, limiting its potential for significant atmospheric transport.

Therefore, it is unlikely that this compound would be subject to significant long-range environmental transport.

Ecosystemic Interaction Research (excluding ecotoxicological outcomes)

The interaction of this compound with ecosystems, beyond direct toxicity, would be influenced by the properties of its constituent molecules.

Surfactant Effects: Dodecylamine, as a cationic surfactant, can interact with cell membranes of microorganisms and other aquatic life. Surfactants can alter the surface properties of particles and organisms in the environment, which can influence processes like nutrient uptake and the transport of other pollutants. nih.govresearchgate.net

Biodegradation: The biodegradation of 2-EHA and dodecylamine will contribute to the carbon and nitrogen cycles in the environment. The breakdown of these organic molecules by microorganisms releases simpler inorganic compounds.

Interactions with Other Pollutants: The surfactant properties of dodecylamine could potentially influence the fate and transport of other organic pollutants in the environment by increasing their solubility or altering their sorption behavior. nih.gov

While specific studies on the ecosystemic interactions of this compound are not available, the known properties of its components suggest that its primary interactions would be related to its surfactant nature and its role as a substrate for microbial degradation.

Interactive Data Table: Physicochemical Properties of this compound Components

Property2-Ethylhexanoic Acid (2-EHA)Dodecylamine
CAS Number 149-57-5124-22-1
Molecular Formula C8H16O2C12H27N
Water Solubility Slightly solubleSparingly soluble
log Kow 2.7~4.5 (estimated)
Vapor Pressure LowLow
Biodegradability Readily biodegradableExpected to be biodegradable

Food Web Integration and Trophic Transfer Mechanisms

The integration and transfer of this compound within food webs are best understood by analyzing the distinct bioaccumulation potentials of its components.

2-Ethylhexanoic Acid (2-EHA): This component is characterized by rapid biodegradation and a low potential for bioaccumulation. Its relatively high water solubility and ionized state at typical environmental pH levels limit its partitioning into the fatty tissues of organisms. Studies have demonstrated that 2-EHA does not persist in the environment and is not expected to significantly accumulate in organisms. Therefore, its transfer through trophic levels is considered to be minimal.

Dodecylamine: In contrast, dodecylamine, a primary aliphatic amine, exhibits properties that suggest a high potential for bioaccumulation. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition into lipid-rich tissues. An estimated Bioconcentration Factor (BCF) of 2,400 suggests a very high potential for accumulation in aquatic organisms from the surrounding water. This high bioaccumulation potential indicates that dodecylamine is likely to be readily integrated into the base of the food web.

The following table summarizes the ecotoxicological and bioaccumulative properties of the components of this compound, which inform their potential for food web integration and trophic transfer.

Property2-Ethylhexanoic AcidDodecylamine
Bioaccumulation Potential LowHigh
Bioconcentration Factor (BCF) Estimated at 3Estimated at 2,400
Aquatic Toxicity Moderately toxicVery toxic to aquatic organisms
Persistence Not persistentMay persist in the environment
Trophic Transfer Likelihood LowHigh

This table is based on data for the individual components of this compound.

Influence on Environmental Biogeochemical Cycles

The introduction of this compound into the environment has the potential to influence key biogeochemical cycles, primarily the nitrogen and carbon cycles. This influence is largely attributed to the chemical nature and biodegradability of its constituent parts.

Influence on the Nitrogen Cycle: The dodecylamine component of this compound is a source of organic nitrogen. Upon its release and potential biodegradation, this nitrogen can be mineralized to ammonia (B1221849). This process can locally increase the availability of inorganic nitrogen, potentially affecting microbial community dynamics and nitrogen-cycling processes. As a cationic surfactant, dodecylamine can also exhibit toxicity towards various microorganisms. This could impact the populations of key bacteria involved in the nitrogen cycle, such as nitrifying bacteria (which convert ammonia to nitrates) and nitrogen-fixing bacteria (which convert atmospheric nitrogen into ammonia). Inhibition of these microbial groups could disrupt the natural flow of nitrogen in the affected ecosystem.

Influence on the Carbon Cycle: Both 2-ethylhexanoic acid and dodecylamine are organic compounds and thus represent a source of carbon for heterotrophic microorganisms. The biodegradation of these compounds contributes to the carbon cycle through several pathways:

Incorporation into Microbial Biomass: Microorganisms that degrade these compounds incorporate some of the carbon into their own cellular structures.

Respiration and CO2 Production: A significant portion of the carbon is mineralized through microbial respiration, releasing carbon dioxide (CO2) into the atmosphere or water.

The rapid biodegradation of 2-ethylhexanoic acid suggests it can be a readily available carbon source for microbial communities. The degradation of dodecylamine, while potentially slower, also contributes to the carbon flux. The introduction of these carbon sources can stimulate microbial activity, which in turn can affect other nutrient cycles.

The following table outlines the potential impacts of the components of this compound on biogeochemical cycles.

Biogeochemical CyclePotential Influence of 2-Ethylhexanoic AcidPotential Influence of Dodecylamine
Nitrogen Cycle Negligible direct impact.- Introduction of organic nitrogen.- Potential mineralization to ammonia.- Possible toxic effects on nitrifying and nitrogen-fixing bacteria.
Carbon Cycle - Serves as a readily available carbon source for microorganisms.- Biodegradation leads to CO2 production and incorporation into microbial biomass.- Serves as a carbon source for microorganisms.- Biodegradation contributes to carbon flux.

This table is based on the inferred environmental behavior of the individual components of this compound.

Advanced Methodologies for Research and Assessment of Uvcb Substances

Application of New Approach Methodologies (NAMs) for UVCBs

New Approach Methodologies (NAMs) encompass a range of modern, often animal-free, techniques used to evaluate chemical hazards and support risk assessments. service.gov.uk These methods are particularly valuable for UVCBs, where they can provide crucial data for grouping substances and filling data gaps. researchgate.netaltex.orgnih.gov NAMs include in vitro assays, high-throughput screening, 'omics' technologies, and in silico modeling. service.gov.uk The central hypothesis is that bioactivity signatures derived from these methods can be used to establish substance similarity, facilitating read-across approaches for data-poor UVCBs. researchgate.netaltex.org

In Vitro Bioactivity Signature Generation

A key application of NAMs for UVCBs is the generation of in vitro bioactivity signatures. researchgate.netaltex.org This involves exposing various human cell types to the substance and measuring a wide range of biological responses. nih.govnih.gov These responses, or "signatures," provide a detailed profile of the substance's potential biological effects. acs.org For instance, studies on petroleum UVCBs have utilized a compendium of human cell types, including induced pluripotent stem cell (iPSC)-derived cells, to create comprehensive bioactivity profiles. altex.orgnih.govnih.gov These profiles can then be used to compare and group different UVCB substances based on their biological activity rather than solely on their chemical composition, which is often variable or not fully known. nih.gov

Research has demonstrated that bioactivity signatures can effectively group UVCBs in a manner that is consistent with existing categories based on manufacturing processes. nih.govresearchgate.net This approach helps in identifying representative substances within a group that could undergo further, more intensive testing. altex.orgnih.gov The data generated from these in vitro tests, especially from iPSC-derived and primary cells, have shown a strong correlation with the expected in vivo hazard potential based on chemical composition. nih.govnih.gov

High-Throughput Bioactivity Profiling Techniques

High-throughput screening (HTS) and high-throughput phenotypic profiling (HTPP) are pivotal techniques in generating bioactivity data for a large number of chemicals rapidly and cost-effectively. acs.orgepa.govepa.gov These automated methods allow for the testing of substances across a range of concentrations in various biological assays. epa.gov For UVCBs, HTS can generate extensive data on how the substance affects different biological pathways. acs.org

The U.S. Environmental Protection Agency's (EPA) ToxCast program is a prime example, having screened thousands of chemicals in various high-throughput assays. researchgate.net Such programs provide a rich source of data that can be used to build response profiles for complex substances. acs.org Techniques like high-throughput transcriptomics (HTTr) and the "Cell Painting" assay are used to create detailed profiles of a chemical's activity. epa.gov HTTr measures changes in gene expression, while HTPP assesses changes in cell morphology, providing multiple layers of information on the biological impact of a substance. epa.gov This data is instrumental for grouping chemicals with similar mechanisms of action and for developing adverse outcome pathways (AOPs). epa.gov

A study on complex bioactive molecules demonstrated a high-throughput method using microdroplet reactions followed by mass spectrometry, achieving a screening throughput of one reaction per second. nih.gov This illustrates the power of modern techniques to rapidly generate diverse chemical analogs and screen their bioactivity, a strategy highly applicable to the diverse constituents of UVCBs. nih.gov

Research Example: High-Throughput Screening of Petroleum UVCBsDescription
Substances Tested 141 petroleum substances (representative UVCBs). altex.orgnih.govnih.gov
Methodology Assayed in dilution series across a compendium of 15 human cell types, including iPSC-derived cells. altex.orgnih.govnih.gov
Endpoints Measured Point of departure (POD) estimates for various cellular phenotypes and gene expression profiles. nih.govnih.gov
Key Finding Bioactivity-based groupings were largely consistent with manufacturing class-based categories, and data from iPSC-derived cells were highly concordant with expected in vivo hazard potential. nih.govresearchgate.net

Computational Approaches for UVCB Characterization and Grouping

Computational approaches are indispensable for managing and interpreting the large and complex datasets generated by NAMs for UVCBs. labcorp.com These methods help to characterize the substances, group them based on similarities, and predict their biological activities. cefic-lri.orgfrontiersin.org

Bioactivity-Based Clustering Analyses

Unsupervised clustering analysis is a computational technique used to group substances based on the similarity of their bioactivity profiles without prior knowledge of their categories. nih.gov This method has been successfully applied to petroleum UVCBs, where clustering based on bioactivity data was shown to correspond significantly with known manufacturing groupings. nih.govresearchgate.net

The ToxPi (Toxicological Priority Index) approach is a visualization and analysis tool used to integrate data from multiple sources, such as bioactivity assays and chemical composition data (e.g., polycyclic aromatic compound content), to create a holistic profile for each substance. nih.govfujifilmcdi.com Hierarchical clustering of these profiles can reveal relationships between substances, identifying clusters with low or high bioactivity. nih.govfujifilmcdi.com The Fowlkes-Mallows index is a statistical measure used to quantify the similarity between the computational clustering and pre-existing categories, providing confidence in the grouping approach. researchgate.net

Clustering Analysis of 141 Petroleum UVCBs
Analysis Type Unsupervised Hierarchical Clustering using ToxPi profiles. nih.govresearchgate.net
Input Data Bioactivity data from 15 human cell types and polycyclic aromatic compound (PAC) content. nih.gov
Outcome The clustering dendrogram illustrated that the grouping reflected both the overall bioactivity and specific patterns of bioactivity across cell types. researchgate.net The correspondence of clustering to known groupings was highly significant (p < 10⁻⁵). nih.gov

Classification Algorithms for Complex Mixtures

Classification algorithms, a form of supervised machine learning, are used to predict the class or category of a substance based on its features. rsc.orgacs.org These algorithms are trained on a dataset of substances with known classifications and can then be used to classify new, unknown substances. acs.org For complex mixtures like UVCBs, these algorithms can help predict their potential hazard category. researchgate.net

Various machine learning models, including Artificial Neural Networks (ANN), Linear Regression (LR) with Principal Component Analysis (PCA), k-Nearest Neighbors (k-NN), and Random Forest (RF), are being explored for the analysis of chemical mixtures. rsc.orgresearchgate.net For instance, machine learning can be used to analyze spectroscopic data (like FTIR or Raman spectra) to determine the composition of complex mixtures with minimal human intervention. rsc.orgarxiv.org Studies have shown that deep learning models can be highly effective for classifying chemical compounds and predicting their toxicity. researchgate.net

Predictive Modeling for Biological Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a computational approach used to predict the biological activity or properties of chemicals based on their molecular structure. frontiersin.orgoup.com For UVCBs, where testing every constituent is unfeasible, QSAR models provide a practical way to assess potential hazards. oup.comnih.gov

Strategies for Data Gap Filling and Read-Across for UVCBs

A primary challenge in the assessment of UVCB substances is the frequent lack of comprehensive toxicological and ecotoxicological data for the substance as a whole. cirs-group.com To address these data gaps without extensive and often impractical testing, regulatory bodies and researchers have developed sophisticated data gap filling techniques, with read-across being a prominent strategy. researchgate.neteuropa.eu

Read-across operates on the principle of grouping similar substances to predict the properties of a "target" substance based on available data from a "source" substance. europa.eu For UVCBs, establishing this similarity is a complex task due to their variable composition. researchgate.neteuropa.eu Unlike discrete chemicals where structural similarity is the main driver for grouping, UVCB assessment often relies on other parameters. europa.eu

Key Strategies for UVCB Read-Across:

Manufacturing Process Analysis: Grouping UVCBs based on similarities in their manufacturing process and starting materials can provide a basis for read-across. nih.gov

Compositional Profiling: Advanced analytical techniques are used to characterize the constituents of a UVCB. Grouping can then be based on the presence of common constituents or classes of compounds. nih.gov

Physicochemical Properties: Similarity in properties such as boiling point range, viscosity, and spectral data can support a grouping approach. oup.com

Biological Activity Signatures: New Approach Methodologies (NAMs), including in vitro bioassays, can generate "biological fingerprints" for UVCBs. Substances that exhibit similar patterns of biological activity can be grouped for read-across purposes. nih.govaltex.org

The European Chemicals Agency (ECHA) has provided specific guidance on the use of read-across for UVCBs, emphasizing the need for robust justification and documentation of the similarity between the source and target substances. europa.eu

Development and Validation of Alternative Test Methods for Complex Chemicals

The complexity of UVCBs also necessitates the development and validation of alternative test methods that can provide meaningful data for risk assessment while reducing reliance on traditional animal testing. epa.gov These New Approach Methodologies (NAMs) are particularly valuable for screening and prioritizing complex substances. altex.org

Examples of Alternative Test Methods for UVCBs:

Method TypeDescriptionApplication for UVCBs
In Vitro Assays Experiments using human or animal cells or tissues to assess toxicity pathways. epa.goveuropa.euCan be used to generate biological activity profiles for UVCBs, aiding in their grouping and hazard identification. nih.govaltex.org
In Chemico Assays Experiments that evaluate the reactivity of a chemical with specific molecules, such as peptides, to predict endpoints like skin sensitization. sumitomo-chem.co.jpCan provide data on specific toxicological endpoints for the UVCB as a whole or for its fractions.
(Q)SAR Models Computational models that predict the properties of a chemical based on its structure. altex.orgWhile challenging for UVCBs due to their undefined structure, (Q)SARs can be applied to representative constituents to estimate their contribution to the overall hazard profile. nih.gov
Organ-on-a-Chip Microphysiological systems that mimic the structure and function of human organs, allowing for more complex toxicity testing. altex.orgOffer a more holistic view of the potential effects of a complex substance on a biological system.

The validation of these alternative methods for UVCBs is an ongoing area of research. The goal is to demonstrate that they can provide reliable and relevant information for regulatory decision-making. epa.gov

Biomonitoring Methodologies for Environmental Chemical Exposure

Biomonitoring involves measuring the concentration of a chemical or its metabolites in human tissues or fluids, such as blood, urine, or hair. researchgate.netnih.gov It provides a direct measure of internal exposure, integrating all routes of exposure (inhalation, dermal, oral). researchgate.netcdc.gov

For UVCB substances, biomonitoring presents unique challenges. Because UVCBs are complex mixtures, it is often difficult to attribute the presence of a specific chemical in a biological sample to exposure to a particular UVCB, as that chemical could also be a constituent of other substances or be present in the environment from other sources. nih.gov

Methodological Considerations for UVCB Biomonitoring:

Biomarker Selection: Identifying a unique biomarker that is specific to the UVCB of interest is a primary challenge. This may involve looking for a specific constituent or a unique metabolite profile.

Advanced Analytical Techniques: High-resolution mass spectrometry and other advanced analytical methods are often required to detect and quantify the complex array of chemicals that may result from exposure to a UVCB.

Exposome Approach: Biomonitoring is increasingly being incorporated into the "exposome" concept, which aims to capture the totality of environmental exposures from conception onwards. hhearprogram.org This holistic approach is well-suited to understanding the complex exposures that can result from UVCBs.

Despite the challenges, biomonitoring data is invaluable for understanding human exposure to environmental chemicals and for evaluating the effectiveness of public health interventions and regulatory actions. researchgate.net

Regulatory Science and Its Influence on Research Directives for Einecs 285 327 9

The Role of International and Regional Regulatory Frameworks (e.g., REACH) in Guiding UVCB Research

International and regional regulatory frameworks are pivotal in shaping the research directives for complex substances like EINECS 285-327-9. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a primary example of such a framework, exerting significant influence on the scientific investigation of UVCBs. researchgate.netcefic-lri.org

Under REACH, all chemical substances, including UVCBs, are required to be registered with the European Chemicals Agency (ECHA). researchgate.net This registration process mandates the submission of comprehensive data on the substance's properties, hazards, and associated risks. researchgate.net For UVCBs, this requirement drives research into their composition and potential environmental and human health impacts. The regulation acknowledges the unique challenges posed by UVCBs and provides specific guidance for their assessment. cefic-lri.orgresearchgate.net

The REACH framework promotes a tiered approach to data generation, encouraging the use of alternative methods to animal testing, such as grouping and read-across approaches. researchgate.netflashpointsrl.com This guidance specifically directs research towards understanding the structural similarities and compositional variations within a group of UVCBs to predict the properties of a target substance from available data on source substances. flashpointsrl.com This regulatory push has spurred research into advanced analytical techniques and computational models to better characterize UVCB composition and behavior. researchgate.net

Globally, the regulation of UVCBs varies, but frameworks like REACH and the Toxic Substances Control Act (TSCA) in the United States create a demand for robust scientific data to support risk assessments. researchgate.net These regulations compel manufacturers and importers to conduct research that goes beyond simple substance identification, delving into the complexities of composition and potential hazards. oecd.org

Scientific Approaches to Meeting Data Requirements for Complex Chemical Entities

The complex and variable nature of UVCB substances like this compound necessitates innovative scientific approaches to fulfill the data requirements of regulatory frameworks. nih.gov Traditional methods designed for single-constituent substances are often inadequate for characterizing UVCBs. oecd.org Consequently, the scientific community has developed a multi-faceted strategy to address these challenges.

A fundamental step in assessing a UVCB substance is the initial profiling to characterize its composition. cefic-lri.orgresearchgate.net This involves identifying the known constituents, their concentrations, and the degree of variability. For substances registered under REACH, all constituents present at a concentration of 1% or more must be identified to establish structural similarity for grouping and read-across purposes. flashpointsrl.com

Advanced analytical techniques are crucial in this characterization process. Techniques such as gas chromatography (GC) and mass spectrometry (MS) are widely used to separate and identify the various constituents of a complex substance. concawe.eu However, for many UVCBs, the sheer number of components can make complete characterization challenging. researchgate.net

To manage the complexity and data gaps, regulatory science has embraced the concepts of grouping and read-across. researchgate.netflashpointsrl.com This approach allows for the assessment of a UVCB substance by comparing it to other structurally similar substances for which more data is available. flashpointsrl.com The validity of this approach hinges on a clear hypothesis of structural similarity and a robust justification. flashpointsrl.com

The assessment strategy for UVCBs often involves a combination of three approaches: cefic-lri.orgresearchgate.net

Known Constituents Approach: Assessing the hazards of the UVCB based on the properties of its identified constituents.

Fraction Profiling: Separating the UVCB into different fractions and testing each fraction to understand the distribution of hazardous properties.

This integrated approach allows for a more comprehensive and scientifically sound assessment of the risks associated with complex chemical entities.

The Evolution of Scientific Assessment Paradigms for UVCBs

The scientific assessment paradigms for UVCBs have evolved significantly in response to the challenges they pose to traditional regulatory systems. researchgate.net Initially, regulatory frameworks struggled to accommodate substances that could not be defined by a precise chemical structure. researchgate.net This led to the development of specific definitions and guidance for UVCBs to bring them under regulatory control. oecd.org

A key evolution has been the shift from a substance-by-substance assessment to a more holistic, group-based approach. researchgate.net The recognition that many UVCBs share common structural features or are derived from similar sources has led to the promotion of grouping and read-across methodologies. flashpointsrl.com This paradigm shift is more efficient and reduces the need for extensive animal testing. researchgate.net

More recently, there has been a move towards the incorporation of New Approach Methodologies (NAMs) in the assessment of UVCBs. nih.gov NAMs, which include in vitro testing and in silico modeling, offer a way to generate data on the biological activity of complex substances without resorting to traditional toxicological tests. nih.gov Research has shown that NAMs can be used to group UVCBs based on their in vitro bioactivity, which can be highly concordant with their expected in vivo hazard potential. nih.gov

The development of tiered approaches for hazard classification is another significant advancement. reach-metals.eu For inorganic UVCBs, for instance, a tiered methodology has been developed that considers elemental composition, mineralogy/speciation, and bioaccessibility to determine hazard classification. reach-metals.eu

This ongoing evolution in scientific assessment reflects a growing understanding of the complexities of UVCB substances and a commitment to developing more accurate and efficient methods for ensuring their safe use. The focus is increasingly on a weight-of-evidence approach, integrating data from various sources to build a comprehensive picture of the potential hazards and risks. researchgate.net

Future Research Directions and Unanswered Questions Regarding Einecs 285 327 9

Advancing the Understanding of Multi-Constituent Interactions within UVCB Matrices

Advanced Analytical Characterization: Developing and applying more sophisticated analytical techniques to better define the composition of UVCB substances is crucial. concawe.eu This includes identifying the range of constituents and their relative proportions.

Synergistic and Antagonistic Effects: Research is needed to understand how the different components of the UVCB mixture interact with each other. These interactions can lead to synergistic effects, where the combined toxicity is greater than the sum of the individual components, or antagonistic effects, where the toxicity is reduced.

Influence of Manufacturing Processes: The composition of a UVCB substance can vary depending on the manufacturing process. rsc.org Future studies should investigate how variations in production parameters influence the final composition and, consequently, the properties of EINECS 285-327-9.

Research FocusObjectiveMethodological Approach
Compositional AnalysisTo identify and quantify the constituents of this compound.High-resolution mass spectrometry, advanced chromatography techniques.
Interaction StudiesTo determine the synergistic, antagonistic, or additive effects of the constituents.In vitro and in silico modeling of constituent interactions.
Process-Property RelationshipTo understand how manufacturing variables affect the final substance composition and properties.Statistical analysis of process parameters and resulting substance characteristics.

Elucidating Long-Term Environmental Fates and Global Transport Dynamics

The long-term behavior of this compound in the environment is another critical area of research. Understanding its persistence, potential for bioaccumulation, and transport across long distances is essential for a comprehensive environmental risk assessment.

Persistence and Degradation: While information exists on the biodegradability of 2-ethylhexanoic acid, which is not expected to persist in the environment, the degradation of the complex UVCB substance as a whole requires further investigation. canada.ca Research should focus on the degradation pathways of the entire mixture in various environmental compartments, including water, soil, and sediment. canada.ca

Bioaccumulation Potential: The potential for components of this compound to accumulate in living organisms needs to be thoroughly assessed. This involves studying the uptake, metabolism, and excretion of the substance in different species.

Long-Range Transport: Investigating the potential for this UVCB to be transported over long distances in the atmosphere or oceans is crucial for understanding its global impact. This includes studying its partitioning between air, water, and soil, as well as its atmospheric lifetime.

Innovative Methodologies for Sustainable Production and Management of UVCBs

Given the potential environmental and health considerations associated with complex chemical substances, there is a growing need for more sustainable approaches to their production and management. For this compound, which has potential applications as a corrosion inhibitor, future research could explore several innovative avenues. mdpi.comresearchgate.netresearchgate.netbac-lac.gc.cacortecvci.com

Benign-by-Design Approaches: Research into designing new corrosion inhibitors with improved environmental profiles is a key area for sustainable chemistry. This involves understanding the structure-activity relationships that govern both performance and toxicity, allowing for the creation of effective yet less harmful alternatives.

Innovation AreaResearch GoalPotential Impact
Green ChemistryTo develop sustainable synthesis methods for amine-acid compounds.Reduced waste, lower energy consumption, and use of renewable resources.
Sustainable DesignTo create new, effective corrosion inhibitors with improved safety profiles.Reduced environmental and human health risks.
Life Cycle ManagementTo assess the overall environmental footprint of the substance.Informed decision-making for sustainable chemical management.

Bridging the Gap Between In Vitro Bioactivity Profiles and Broader Biological System Responses

In vitro (test-tube) studies are becoming increasingly important for the rapid screening of chemical toxicity. However, a significant challenge lies in extrapolating these findings to predict effects in whole organisms (in vivo). This is particularly complex for UVCB substances like this compound.

In Vitro to In Vivo Extrapolation (IVIVE): A major focus of future research is the development and refinement of IVIVE models for complex mixtures. nih.govresearchgate.netntu.edu.twresearchgate.netrsc.org These models aim to translate in vitro bioactivity data into predictions of in vivo toxicity, reducing the need for animal testing.

High-Throughput Screening: The use of high-throughput screening methods can rapidly assess the biological activity of a large number of UVCB constituents and their combinations. This data can then be used to build predictive models of toxicity.

Adverse Outcome Pathways (AOPs): Research into the AOPs associated with the components of this compound can help to link molecular-level events to adverse effects at the organism and population levels. This provides a mechanistic understanding of toxicity that can improve risk assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.